N-(3,5-Dichloro-4-fluorophenyl)-2-methylpropanamide
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Overview
Description
N-(3,5-Dichloro-4-fluorophenyl)-2-methylpropanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a dichloro-fluorophenyl group attached to a methylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-Dichloro-4-fluorophenyl)-2-methylpropanamide typically involves the reaction of 3,5-dichloro-4-fluoroaniline with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-Dichloro-4-fluorophenyl)-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The dichloro-fluorophenyl group can undergo nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
N-(3,5-Dichloro-4-fluorophenyl)-2-methylpropanamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3,5-Dichloro-4-fluorophenyl)-2-methylpropanamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-Dichloro-4-fluorophenyl)-2-furamide
- N-(3,5-Dichloro-4-fluorophenyl)carbamoyl-N-methylalanine
Uniqueness
N-(3,5-Dichloro-4-fluorophenyl)-2-methylpropanamide is unique due to its specific structural features, such as the presence of both dichloro and fluorine substituents on the phenyl ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
64732-58-7 |
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Molecular Formula |
C10H10Cl2FNO |
Molecular Weight |
250.09 g/mol |
IUPAC Name |
N-(3,5-dichloro-4-fluorophenyl)-2-methylpropanamide |
InChI |
InChI=1S/C10H10Cl2FNO/c1-5(2)10(15)14-6-3-7(11)9(13)8(12)4-6/h3-5H,1-2H3,(H,14,15) |
InChI Key |
XUJIVQBQCUYPBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=CC(=C(C(=C1)Cl)F)Cl |
Origin of Product |
United States |
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